ETHYL 2-(4-OXO-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)ACETATE
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Overview
Description
ETHYL 2-(4-OXO-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)ACETATE: is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrimido[1,2-a]benzimidazole core, which is a fused ring system containing both pyrimidine and benzimidazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-OXO-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)ACETATE typically involves the cyclocondensation of 2-aminobenzimidazole with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrimido[1,2-a]benzimidazole core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-OXO-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
Scientific Research Applications
ETHYL 2-(4-OXO-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating infections and cancer.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-OXO-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-OXO-3,4-DIHYDROPYRIMIDO[4,5-B]QUINOLINE-2-CARBOXYLATE: Another heterocyclic compound with a similar fused ring system.
2-(2-METHYL-4-OXO-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)ETHYL 4-FLUOROBENZOATE: A derivative with a different substituent at the 2-position.
Uniqueness
ETHYL 2-(4-OXO-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)ACETATE is unique due to its specific substitution pattern and the presence of an ethyl acetate group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 2-(4-oxo-1H-pyrimido[1,2-a]benzimidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-2-20-13(19)8-9-7-12(18)17-11-6-4-3-5-10(11)16-14(17)15-9/h3-7H,2,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMITGKVNKEMJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)N2C3=CC=CC=C3N=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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